2-(4-chloro-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide
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Overview
Description
2-(4-chloro-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, a methylsulfonyl group, and a methoxypropyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline, methylsulfonyl chloride, and 3-methoxypropylamine.
Formation of Intermediate: The first step involves the reaction of 4-chloroaniline with methylsulfonyl chloride to form 4-chloro-N-methylsulfonylaniline. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Acylation: The intermediate 4-chloro-N-methylsulfonylaniline is then reacted with acetic anhydride to introduce the acetamide group, forming 2-(4-chloro-N-methylsulfonylanilino)acetamide.
Alkylation: Finally, the acetamide derivative is alkylated with 3-methoxypropylamine to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(4-chloro-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 2-(4-chloro-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-methylsulfonylaniline: This compound shares the chloro and methylsulfonyl groups but lacks the acetamide and methoxypropyl groups.
N-(3-methoxypropyl)acetamide: This compound contains the acetamide and methoxypropyl groups but lacks the chloro and methylsulfonyl groups.
Uniqueness
2-(4-chloro-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O4S/c1-20-9-3-8-15-13(17)10-16(21(2,18)19)12-6-4-11(14)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGFTRJQCHBEGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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